2-(1,3-Dioxoindan-2-ylidene)-2-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)ethanenitrile
Description
Properties
IUPAC Name |
1-hydroxy-3-oxo-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]indene-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F4N2O3/c20-18(21)19(22,23)28-11-5-3-4-10(8-11)25-14(9-24)15-16(26)12-6-1-2-7-13(12)17(15)27/h1-8,18,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQCLGXLECWMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC(=CC=C3)OC(C(F)F)(F)F)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,3-Dioxoindan-2-ylidene)-2-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)ethanenitrile, commonly referred to by its CAS number 1022404-19-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H10F4N2O3
- Molecular Weight : 390.3 g/mol
- Density : Not available
- Boiling Point : Not available
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, which include a dioxoindan moiety and a tetrafluoroethoxy-substituted phenyl group. These features may contribute to various pharmacological effects.
Research indicates that compounds with similar structural motifs often interact with biological targets such as enzymes and receptors. The dioxoindan structure is known for its ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues in proteins, potentially influencing enzyme activity and signaling pathways.
Anticancer Activity
Several studies have indicated that compounds similar to 2-(1,3-Dioxoindan-2-ylidene)-2-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)ethanenitrile exhibit anticancer properties. For instance:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that dioxoindans can inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored:
- Case Study 2 : Research conducted on related compounds showed effectiveness against various bacterial strains, suggesting that the tetrafluoroethoxy group may enhance membrane permeability or disrupt bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the growth of various human cancer cell lines. For example:
- Cell Line Testing : The National Cancer Institute (NCI) protocols indicate that the compound displays effective growth inhibition rates against a panel of cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
Research indicates that derivatives of similar compounds have exhibited antimicrobial activity against common pathogens. The mechanism may involve disrupting cellular processes in bacteria and fungi, leading to cell death. Preliminary results suggest effective minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease progression. Studies have indicated that similar compounds can inhibit enzymes such as acetylcholinesterase and cyclooxygenase, which are crucial in various physiological processes and disease states.
Case Studies
Material Science Applications
Beyond biological applications, the unique structural characteristics of this compound make it suitable for exploration in material science:
- Polymer Chemistry : Its reactive functional groups can be utilized in polymerization processes to develop advanced materials with tailored properties.
- Nanotechnology : The compound's properties may also be leveraged in the development of nanocarriers for drug delivery systems.
Comparison with Similar Compounds
Structural Analogues with Halogenated Phenyl Groups
Compound: 2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile (CAS: 685550-65-6)
- Key Differences :
- Substituent : 3,4-Dichlorophenyl vs. 3-TFE-phenyl in the target compound.
- Electronic Effects : Chlorine atoms are electron-withdrawing, while TFE groups combine inductive electron withdrawal with steric bulk.
- Applications : Priced at €331/25 mg (CymitQuimica), this dichloro analogue is commercially available but lacks explicit pesticidal or pharmacological data .
Compound: Hexaflumuron (N-(((3,5-Dichloro-4-(1,1,2,2-TFE)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Key Differences :
Fluorinated Ethoxy-Containing Compounds
Compound : 1-[(1R)-2-(2-Fluorophenyl)-2-oxo-1-methylethyl]-3-[4-(1,1,2,2-TFE)phenyl]-2(1H,3H)-imidazolone (CAS: 174563-25-8)
- Key Differences: Core Structure: Imidazolone vs. dioxoindan. Substituent Position: TFE at the 4-position on phenyl. Molecular Weight: 426.343 g/mol vs. ~400–450 g/mol (estimated for target compound).
Compound : 2-(2-Chloro-1,1,2,2-TFE)-1,1,2,2-tetrafluoroethanesulfonamide
PFAS-Related Compounds
Compound: Hydro-EVE (3-[1-[Difluoro(1,2,2,2-TFE)methyl]-1,2,2,2-TFE]-2,2,3,3-tetrafluoropropanoic acid)
- Key Differences: Core Structure: Propanoic acid vs. dioxoindan. Environmental Impact: Hydro-EVE is a PFAS byproduct linked to environmental persistence and toxicity, raising concerns about TFE-containing compounds’ biodegradability .
Data Table: Comparative Analysis
Key Research Findings
Substituent Position Matters: TFE at the 3-position (target compound) vs.
Fluorination Enhances Stability : TFE groups improve metabolic stability but may increase environmental persistence, as seen in PFAS analogues .
Core Structure Dictates Function : Dioxoindan-ethanenitrile cores (target compound) favor π-π interactions, while imidazolones () may target enzymes like cytochrome P450 .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for constructing the nitrile and tetrafluoroethoxy motifs in this compound?
- Methodological Answer : The nitrile group can be introduced via condensation reactions, as seen in the synthesis of structurally similar propionitriles (e.g., 2-(3-benzoylphenyl)propionitrile), where aldehydes react with thiazolidinones under basic conditions . The tetrafluoroethoxy moiety may be synthesized using fluorinated alcohols (e.g., 1,1,2,2-tetrafluoroethanol) in nucleophilic substitution or coupling reactions, analogous to trifluoroethoxy derivatives .
- Key Tools : NMR and IR spectroscopy for tracking nitrile formation; GC-MS for monitoring fluorinated intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Focus on resolving signals from the indan-dione (δ ~6.5–7.5 ppm for aromatic protons) and tetrafluoroethoxy groups (δ ~4.5 ppm for –OCH2CF2–) .
- IR : Validate the nitrile stretch (~2200–2250 cm<sup>-1</sup>) and carbonyl groups (1700–1750 cm<sup>-1</sup>) from the indan-dione moiety.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and isotopic patterns from fluorine atoms .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for studying the electronic effects of the tetrafluoroethoxy substituent?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the tetrafluoroethoxy group on the compound’s HOMO-LUMO gap and charge distribution. Compare with analogs like 2-(4-ethoxy-2,3-difluorophenyl)acetic acid to assess how fluorination alters reactivity .
- Software : Gaussian or ORCA for geometry optimization; Multiwfn for charge analysis.
Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?
- Methodological Answer :
- Acidic/Base Stability : Perform stress testing in HCl/NaOH solutions (0.1–1 M) at 25–60°C, monitoring degradation via HPLC. Fluorinated ethers are typically hydrolytically stable but may degrade under strong bases .
- Photolytic Stability : Expose to UV light (λ = 254–365 nm) and analyze by LC-MS for photo-oxidation byproducts .
Q. What strategies can resolve contradictions in reported biological activities of structurally related compounds?
- Methodological Answer : Conduct meta-analyses of in vitro assays (e.g., cytotoxicity, enzyme inhibition) using standardized protocols (e.g., MTT assay for cell viability). Compare results with marine-derived compounds showing similar amide/terpene scaffolds, where biological activity varies due to substituent positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
